REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[C-:12]#[N:13].[Na+].C([O-])(O)=O.[Na+]>CS(C)=O>[F:9][C:8]([F:11])([F:10])[C:6]1[CH:5]=[CH:4][N:3]=[C:2]([C:12]#[N:13])[N:7]=1 |f:1.2,3.4|
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Name
|
|
Quantity
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5 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=CC(=N1)C(F)(F)F
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Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
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[C-]#N.[Na+]
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
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CS(=O)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at room temperature for 30 minutes
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was transferred to a 100 mL reparatory funnel
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Type
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EXTRACTION
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Details
|
extracted with ethyl ether (3×50 mL)
|
Type
|
WASH
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Details
|
The combined organic layers were washed with brine (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=NC(=NC=C1)C#N)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |